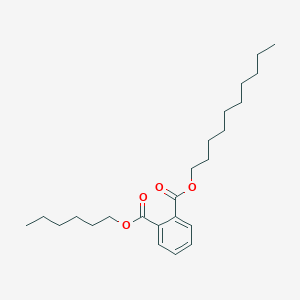

Decyl hexyl phthalate

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-O-decyl 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-11-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQBXAQAHHFSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874013 | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25724-58-7 | |

| Record name | Decyl hexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025724587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl hexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Decyl Hexyl Phthalate

Atmospheric Compartments

High-molecular-weight phthalates, including Decyl Hexyl Phthalate (B1215562), exhibit low vapor pressure, which means they are less likely to be present as a gas in the atmosphere. researchgate.net Instead, they tend to exist in the particulate phase, adsorbed onto atmospheric aerosols and dust particles. researchgate.net Laboratory and field studies confirm that partitioning to aerosols increases as the octanol-water partition coefficient (Kow) increases and vapor pressure decreases, characteristics typical of higher-molecular-weight phthalates. researchgate.net

Indoor environments are significant reservoirs for phthalates due to their widespread use as plasticizers in a multitude of consumer and building products. nih.govresearchgate.net Anthropogenic sources include polyvinyl chloride (PVC) flooring, wall coverings, furniture, and electronics. nih.govfrontiersin.org Because higher-molecular-weight phthalates like Decyl Hexyl Phthalate are semi-volatile, they are released from these products and accumulate in indoor air and, more significantly, in settled dust. epa.govnih.gov

The production of phthalates with longer alkyl chains, such as decyl chains, has increased as substitutes for more volatile phthalates like Di(2-ethylhexyl) Phthalate (DEHP). irbnet.de Consequently, these higher-molecular-weight compounds are expected components of indoor dust. irbnet.de Studies have consistently found that for these less volatile phthalates, concentrations are typically higher in dust than in the air phase. nih.gov

Concentrations of High-Molecular-Weight Phthalates in Indoor Dust

| Phthalate | Location | Detection Frequency (%) | Median Concentration (µg/g) | Concentration Range (µg/g) | Source |

|---|---|---|---|---|---|

| Di-n-hexyl Phthalate (DnHxP) | Albany, NY, USA | 100 | 0.6 | - | ca.gov |

| Di-n-hexyl Phthalate (DnHxP) | Cape Cod, MA, USA | 76 | 1.1 | - | ca.gov |

| Di-n-octyl Phthalate (DNOP) | Canada | >87 | 1.1 | <0.12 - 390 | epa.gov |

| Di-n-decyl Phthalate (DDP) | Canada | >87 | 1.8 | <0.18 - 850 | epa.gov |

Aquatic Systems

The distribution of this compound in aquatic systems is governed by its low water solubility. As a high-molecular-weight phthalate, it is considered to be practically insoluble, which makes its detection in the water column difficult. oup.com Studies on the commercial mixture Di(n-hexyl, n-octyl, n-decyl) phthalate (610P) report a water solubility of 0.05 mg/L. oup.com This low solubility limits its concentration in the dissolved phase of both freshwater and marine environments. oup.com In general, phthalate esters are less soluble in saltwater than in freshwater. oup.com

While specific concentration data for this compound in natural waters are scarce, data for the related compound Di-n-octyl Phthalate (DNOP) have been reported. In the St. Lawrence River in Canada, a mean concentration for DNOP of 9 ng/L was reported. publications.gc.ca In river water in the United States, DNOP has been measured at concentrations ranging from 1 to 310 parts per trillion (ppt). cdc.gov

Phthalates are frequently detected in wastewater due to their release from numerous industrial and consumer products. researchgate.netresearchgate.net High-molecular-weight phthalates, which have a strong tendency to adsorb to solid particles, are largely partitioned to sewage sludge during wastewater treatment. researchgate.netresearchgate.net This process significantly reduces their concentration in the final treated wastewater effluent that is discharged into aquatic environments. researchgate.net For example, the primary removal of phthalates often occurs through adsorption and settling in settling tanks. researchgate.net

Studies investigating various phthalates in wastewater treatment plants (WWTPs) show that while compounds like DEHP are major components in raw wastewater, their concentrations are significantly lowered in the effluent. researchgate.net In one study, the removal efficiency for DEHP was about 78%, a process that appeared to be driven more by particle settling than by biodegradation. researchgate.net This suggests that other hydrophobic, high-molecular-weight phthalates like this compound would follow a similar pathway, leading to low concentrations in treated wastewater discharges but higher concentrations in the resulting sludge.

A defining characteristic of high-molecular-weight phthalates is their strong affinity for particulate matter in aquatic environments. frontiersin.orgsfu.ca Due to their hydrophobic nature and high octanol-water partition coefficients (Kow), compounds like this compound preferentially adsorb to suspended solids, organic matter, and bottom sediments rather than remaining dissolved in the water column. researchgate.netfrontiersin.orgresearchgate.netsfu.ca

This sorption process is a key factor controlling the environmental fate and transport of these compounds. sfu.ca Studies have shown that the tendency for phthalates to adsorb to sediment increases with their molecular weight. researchgate.net The adsorption process is relatively rapid, with equilibrium between phthalates and suspended sediment being reached within a few hours. researchgate.net This strong binding to suspended particles means that a significant portion of these phthalates in aquatic systems is transported with these solids, eventually accumulating in bottom sediments. researchgate.net This behavior reduces the concentration of the chemical that is freely dissolved in water and thus available for uptake by aquatic organisms. nih.gov The strong sorption to sediment can also lead to longer environmental half-lives, as the bound chemical is less available for biodegradation. researchgate.netnih.gov

Terrestrial Environments

Direct measurements of this compound in soil and sediments are not widely reported. However, the presence of other long-chain phthalates in these environmental compartments is well-documented. For instance, di(2-ethylhexyl) phthalate (DEHP), a compound with similar properties, is frequently detected in soil and sediment. nih.govscispace.com Levels of DEHP in soil amended with sewage sludge have been reported, as well as in harbor sediment. ecn.nl One study in China found DEHP in all 23 arable soils sampled, with concentrations ranging from 0.2 to 5.98 mg/kg. nih.gov In a South African open dump, DEHP concentrations in soil ranged from 0.02 to 0.05 mg/kg. scispace.com Given their chemical similarities, it is plausible that this compound would be found in similar terrestrial environments, although likely at different concentrations.

Long-chain phthalates are expected to partition to sediments and adsorb to particles due to their hydrophobic nature. canada.ca The concentration of phthalates in sediment can be influenced by factors such as oxygen levels, water temperature, and pH. ifremer.fr For example, the half-lives of phthalates in anaerobic sediment have been observed to be 3 to 10 times higher than in aerobic conditions. ifremer.fr

Table 1: Reported Concentrations of Selected Phthalates in Soil and Sediment

| Phthalate | Matrix | Concentration | Location |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil amended with sewage sludge | Up to 2 mg/kg d.m. | Not specified |

| Di(2-ethylhexyl) phthalate (DEHP) | Harbour sediment | Up to 30 mg/kg d.m. | Not specified |

| Di(2-ethylhexyl) phthalate (DEHP) | Arable soils | 0.2 - 5.98 mg/kg | China |

| Di(2-ethylhexyl) phthalate (DEHP) | Open dump soil | 0.02 - 0.05 mg/kg | South Africa |

| Diisodecyl phthalate (DIDP) | Sediment | Average of 0.08 ppm | Ibaraki Prefecture, Japan |

Note: This table presents data for other phthalates due to the limited availability of specific data for this compound.

The application of sewage sludge to agricultural land is a known pathway for the introduction of phthalates into the terrestrial environment. ecn.nl Phthalates, being lipophilic, tend to adsorb to the solid particles in sludge during wastewater treatment. ecn.nlnih.gov Consequently, when this sludge is used as a fertilizer, these compounds can be transferred to the soil. researchgate.net

Studies have shown that sewage sludge can contain significant concentrations of various phthalates. For example, DEHP concentrations in sewage sludge have been reported to range from near zero to 160 mg/kg dry matter. ecn.nl In some cases, the levels of certain phthalates in sludge have exceeded proposed regulatory limits for agricultural use. mdpi.com While specific data for this compound in sewage sludge is scarce, its presence in "1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters" suggests it may be a component of the phthalate mixture found in sludge. afirm-group.com The degradation of phthalates in soil can be slow, especially under low oxygen conditions, potentially leading to their persistence and accumulation with repeated sludge application. canada.canih.gov

Factors Influencing Environmental Distribution

Several factors influence the environmental distribution of this compound and other phthalates. These include:

Physicochemical Properties: Water solubility and partition coefficients (log Kow) are key determinants of a phthalate's fate. canada.cacanada.ca Long-chain phthalates, with their low water solubility and high log Kow, tend to partition from water to organic matter in soil and sediment. ecn.nlcanada.ca

Release Patterns: The primary sources of release to the environment dictate the initial distribution. Releases from industrial and consumer products contribute to their presence in various environmental media. nih.govresearchgate.net

Environmental Conditions: Factors such as temperature, humidity, and air exchange rates can influence the levels of phthalates in the air and dust. researchgate.netnih.gov In soil and sediment, conditions like oxygen availability, pH, and the presence of other pollutants can affect degradation rates. ifremer.frmdpi.com

Biodegradation: Phthalates are biodegradable, but the rate varies depending on the molecular size, physicochemical properties, and environmental conditions. canada.ca Degradation is generally slower under anaerobic conditions found in some soils and sediments. canada.canih.gov

Leaching and Drainage Processes

The primary mechanism for the introduction of this compound and other PAEs into aquatic and terrestrial systems is through leaching and drainage. nih.gov Phthalates can leach from plastic materials into the surrounding environment, including soil and water bodies. Landfills, in particular, serve as significant reservoirs for phthalate-containing wastes, with estimates suggesting that waste destined for landfills may contain approximately 1 kg of phthalate per tonne of dry waste. ecn.nl From these landfills, a certain amount of phthalates can be leached into the groundwater. ecn.nl

In aquatic environments, phthalates exist in both a dissolved phase and associated with suspended solid matter. nih.gov The rate and extent of leaching are influenced by several factors, including the properties of the phthalate itself and the surrounding medium. For instance, significant migration of plasticizers occurs in the presence of higher lipid concentrations, while leaching into aqueous media is generally a slower process. publish.csiro.au The characteristics of the polymer, such as its density and flexibility, also play a role in the migration rates of plasticizers. publish.csiro.au

Once in the soil, the mobility of this compound is expected to be low due to its high adsorption to soil particles. nih.gov This is a common characteristic among high molecular weight phthalates. For example, di(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate, readily adsorbs to the solid particles of sewage sludge, which can lead to its accumulation in agricultural soils when sludge is used as a soil amendment. ecn.nlwho.int

Atmospheric Deposition

Atmospheric transport and subsequent deposition represent another significant pathway for the distribution of phthalates in the environment. nih.govwho.int Phthalates can be released into the atmosphere from various sources, including industrial emissions and the incineration of plastic waste. epa.gov Once in the atmosphere, these compounds can be transported over long distances and then deposited onto land and water surfaces through wet deposition (rain and snow) or dry deposition (fallout of particulate matter). nih.govwho.int

Studies have shown that phthalates are present in the atmosphere in both gaseous and particulate phases. nih.gov Higher molecular weight phthalates, like this compound, are more likely to be associated with atmospheric particles. The deposition of these particles contributes to the presence of phthalates in soil, surface water, and sediments. nih.govresearchgate.net For instance, research in subtropical cities has revealed significant depositional fluxes of various phthalates, which are highly influenced by local anthropogenic activities and are primarily associated with particulate matter. researchgate.net The deposition fluxes of phthalates have been observed to be higher during the wet season, indicating the role of precipitation in scavenging these compounds from the atmosphere. researchgate.net

The following table provides an overview of atmospheric deposition data for select phthalate esters, illustrating the contribution of this pathway to their environmental occurrence.

Table 1: Atmospheric Deposition Fluxes of Selected Phthalate Esters

| Phthalate Ester | Location | Deposition Flux (μg m⁻² day⁻¹) | Season | Reference |

|---|---|---|---|---|

| Diisobutyl phthalate (DiBP) | Guangzhou, China | 3.41 - 190 (for ∑16PAEs) | Wet & Dry | researchgate.net |

| Di-n-butyl phthalate (DnBP) | Guangzhou, China | 3.41 - 190 (for ∑16PAEs) | Wet & Dry | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Guangzhou, China | 3.41 - 190 (for ∑16PAEs) | Wet & Dry | researchgate.net |

Influence of Environmental Conditions (e.g., Temperature, pH)

Environmental factors such as temperature and pH can significantly influence the fate and transport of this compound in the environment. The rate of leaching of phthalates from plastic materials, for example, is known to be affected by these conditions. nih.gov

Temperature: An increase in temperature generally accelerates the migration and degradation of phthalates. ftb.com.hr Studies on other phthalates have demonstrated that higher temperatures lead to increased leaching from plastic packaging into contained liquids. ftb.com.hr For instance, the migration rate of DEHP was found to increase with rising temperature. ftb.com.hr The biodegradation of phthalates by microorganisms is also temperature-dependent. For DEHP, optimal degradation rates by certain bacterial strains have been observed at temperatures around 30-35°C, with significantly lower rates at both lower (15-25°C) and higher (40-45°C) temperatures. nih.gov

pH: The pH of the surrounding medium can affect both the chemical stability and the biodegradation of phthalates. Hydrolysis, one of the degradation pathways for phthalates, is influenced by pH. ftb.com.hr The degradation rates of some phthalates, such as diethyl phthalate (DEP) and dibutyl phthalate (DBP), have been shown to be higher at both acidic (pH ≤3) and alkaline (pH ≥10) conditions. ftb.com.hr Microbial degradation of phthalates is also pH-sensitive. For example, the bacterium Enterobacter spp. YC-IL1 can efficiently degrade DEHP over a wide pH range (5-9), with optimal degradation occurring at a neutral pH of 7. nih.gov

The table below summarizes the influence of temperature and pH on the degradation of a representative high molecular weight phthalate, DEHP.

Table 2: Influence of Temperature and pH on DEHP Degradation by Enterobacter spp. YC-IL1

| Parameter | Condition | Degradation Rate | Reference |

|---|---|---|---|

| Temperature | 15°C | Significantly decreased | nih.gov |

| 25°C | 68.87% | nih.gov | |

| 30°C | 98.40% (Optimum) | nih.gov | |

| 35°C | 94% | nih.gov | |

| 40°C | 25% | nih.gov | |

| 45°C | 11.9% | nih.gov | |

| pH | 5-9 | Efficient degradation | nih.gov |

Environmental Fate and Transformation Pathways of Decyl Hexyl Phthalate

Biodegradation Mechanisms

The primary route for the elimination of decyl hexyl phthalate (B1215562) from the environment is through biodegradation by microorganisms. nih.govnih.gov This process is initiated by the hydrolysis of the ester bonds, a critical step in detoxifying the compound. nih.gov

Microbial Hydrolysis of Ester Bonds: Initial Transformations

The initial and most crucial step in the microbial degradation of decyl hexyl phthalate is the cleavage of its two ester bonds. nih.gov This hydrolysis is carried out by various microorganisms, including bacteria and fungi, which produce enzymes capable of breaking down these esters. nih.gov The process typically occurs in a stepwise manner. nih.govacs.org

The biodegradation of this compound begins with the hydrolysis of one of the two ester bonds, leading to the formation of mono-alkyl phthalate esters (MPEs), specifically mono-decyl phthalate or mono-hexyl phthalate, and the corresponding alcohol (hexanol or decanol). nih.govntua.gr This initial hydrolysis is considered a key step in the degradation pathway. nih.gov For instance, the degradation of di(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, first yields mono-(2-ethylhexyl) phthalate (MEHP). ntua.gr

Following the formation of MPEs, the second ester bond is hydrolyzed, resulting in the formation of phthalic acid and the other alcohol molecule. nih.govntua.gr This two-step hydrolysis process effectively breaks down the parent diester into its fundamental components. nih.govacs.org The complete hydrolysis of this compound would therefore yield phthalic acid, decanol, and hexanol.

Aerobic Microbial Degradation Pathways

Under aerobic conditions, the phthalic acid produced from the initial hydrolysis steps undergoes further degradation by a variety of microorganisms. nih.gov

The aerobic metabolism of o-phthalic acid is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. nih.gov This hydroxylation step is crucial for the subsequent cleavage of the benzene (B151609) ring. d-nb.info The metabolic pathways for phthalate isomers generally converge at 3,4-dihydroxybenzoic acid (protocatechuate). nih.govnih.gov This intermediate then undergoes either ortho- or meta-ring cleavage, breaking down the aromatic structure into smaller molecules that can be utilized by the microorganisms for energy and growth. nih.gov

The biodegradation of this compound involves a consortium of specific enzymes that work in a coordinated manner.

Esterases and Hydrolases: These enzymes are responsible for the initial hydrolysis of the ester bonds. nih.govresearchgate.net They can be classified into different types: diesterases that hydrolyze the first ester bond, and monoesterases that act on the remaining mono-alkyl phthalate. nih.gov Some hydrolases, known as type III, can hydrolyze both ester bonds. nih.gov Common enzymes capable of this hydrolysis include lipases, esterases, cutinases, and α/β hydrolases. nih.gov

Dioxygenases: These are key enzymes in the aerobic degradation of the phthalic acid ring. nih.govasm.org They catalyze the insertion of two oxygen atoms into the aromatic ring, a critical step leading to ring cleavage. nih.gov Phthalate dioxygenase is a specific type of Rieske oxygenase that initiates the dihydroxylation of phthalate. researchgate.net

Decarboxylases: These enzymes are involved in the removal of carboxyl groups from the phthalate molecule. nih.gov In aerobic pathways, cofactor-free decarboxylases convert dihydroxyphthalate intermediates to protocatechuate and CO2. nih.gov

Table 1: Key Enzymes in this compound Biodegradation

| Enzyme Class | Function | Specific Examples |

| Esterases/Hydrolases | Hydrolysis of ester bonds | Lipases, Cutinases, α/β hydrolases |

| Dioxygenases | Hydroxylation and cleavage of the aromatic ring | Phthalate 3,4-dioxygenases, Phthalate 4,5-dioxygenases |

| Decarboxylases | Removal of carboxyl groups | Phthaloyl-CoA decarboxylase (anaerobic), Cofactor-free decarboxylases (aerobic) |

Anaerobic Microbial Transformation Processes

Under anaerobic (oxygen-limited) conditions, such as those found in sediments, flooded soils, and anaerobic digesters, the microbial transformation of long-chain phthalate esters is a known process researchgate.net. The initial and often rate-limiting step is the hydrolysis of the ester bonds that link the alkyl side chains (the decyl and hexyl groups) to the central phthalic acid ring asm.orgnih.gov. This enzymatic cleavage releases the corresponding alcohols (decanol and hexanol) and phthalic acid researchgate.net.

Identification and Characterization of Biodegradation Intermediates

The complete mineralization of this compound proceeds through a series of intermediate compounds. The degradation pathway typically begins with the stepwise hydrolysis of the two ester bonds, followed by the breakdown of the aromatic ring and the alkyl chains. Based on pathways established for analogous phthalates like DEHP, several key intermediates are formed.

First, the parent diester is hydrolyzed into a monoester (e.g., mono-hexyl phthalate or mono-decyl phthalate) and an alcohol. This monoester is further hydrolyzed to phthalic acid nih.govresearchgate.netresearchgate.net. Phthalic acid is a central intermediate that is then decarboxylated under anaerobic conditions to form Benzoic Acid asm.org. This intermediate can be further metabolized.

The aromatic ring of phthalic acid or its subsequent products is eventually opened. Key intermediates in this process include dihydroxylated compounds like Protocatechuate (protocatechuic acid) and Catechol nih.govresearchgate.netmdpi.comresearchgate.net. These molecules are susceptible to ring cleavage by microbial dioxygenases, which breaks the stable aromatic structure asm.org.

The alcohol side chains (hexanol and decanol) are degraded separately. Studies on the fungal degradation of DEHP by Fusarium culmorum have identified intermediates such as Butanediol , hexanol, and Acetic Acid researchgate.netnih.gov. Hexanal can be formed as an oxidation product of hexanol. These smaller organic molecules are then readily channeled into central metabolic pathways like the Krebs cycle for energy production researchgate.net.

Table 1: Key Biodegradation Intermediates of Long-Chain Phthalates This table is interactive and can be sorted by clicking on the headers.

| Intermediate | Role in Degradation Pathway |

|---|---|

| Benzoic Acid | Formed from the decarboxylation of phthalic acid under anaerobic conditions asm.org. |

| Protocatechuate | A central dihydroxylated intermediate formed from the oxidation of phthalic acid before ring cleavage nih.govresearchgate.netmdpi.com. |

| Catechol | An intermediate in the degradation of aromatic compounds, often formed during the breakdown of the phthalate ring mdpi.comresearchgate.net. |

| Butanediol | Identified as a breakdown product during the fungal degradation of the alkyl side chains of DEHP researchgate.netnih.gov. |

| Acetic Acid | A common metabolic product from the breakdown of the alcohol side chains researchgate.net. |

Key Microbial Taxa Involved in Degradation

A diverse array of bacteria and fungi have been identified for their ability to degrade phthalate esters. Gram-positive bacteria, in particular, often show a broad substrate spectrum, enabling them to degrade both low and high-molecular-weight phthalates nih.gov.

Several bacterial genera are known for their robust phthalate degradation capabilities.

Enterobacter spp. : A novel strain, Enterobacter spp. YC-IL1, has demonstrated an outstanding ability to degrade a wide range of phthalates, including 100% of DEHP in lab studies. It is particularly effective against phthalates with long, branched, or ring-structured side chains nih.gov.

Rhodococcus ruber : The strain Rhodococcus ruber YC-YT1, isolated from marine plastic debris, can completely degrade 100 mg/L of DEHP within three days. It exhibits remarkable tolerance to high salinity (up to 12% NaCl) and can metabolize a wide array of phthalates and other aromatic compounds like benzoic acid, catechol, and protocatechuic acid nih.govresearchgate.netmdpi.com.

Bacillus mojavensis : Various Bacillus species are frequently cited for their role in phthalate degradation mahidol.ac.thresearchgate.net.

Pseudomonas : Members of the Pseudomonas genus are well-known degraders of various environmental pollutants, including phthalate esters mahidol.ac.thresearchgate.net.

Sphingomonas : Strains of Sphingomonas have been isolated from contaminated sites and shown to effectively degrade phthalates mahidol.ac.thresearchgate.net.

Gordonia sp. : This genus is noted for its high efficiency and tolerance in degrading phthalates. Gordonia sp. GZ-YC7 can tolerate DEHP concentrations up to 4000 mg/L mdpi.com. Another strain, Gordonia sp. Lff, effectively degrades di-n-octyl phthalate, a high-molecular-weight phthalate, in both water and soil tandfonline.com.

Fungi play a significant role in breaking down complex organic molecules, including phthalates, often through the secretion of powerful extracellular enzymes.

Pleurotus ostreatus : This white-rot fungus shows high degradation rates for various phthalates nih.govjmb.or.kr. Its degradation activity is primarily attributed to mycelium-associated enzymes, such as esterases, rather than extracellular ones jmb.or.krnih.gov. It can effectively remove phthalates from both liquid cultures and wastewater mdpi.com.

Fusarium culmorum : This fungal species is highly efficient at degrading high concentrations of DEHP, achieving 96.9% degradation of 3 g/L within 312 hours nih.gov. The degradation is linked to high esterase activity induced by the presence of the phthalate nih.govnih.gov. Studies have shown it can mineralize DEHP to butanediol, CO2, and water nih.gov.

The complete degradation of complex pollutants like this compound in the environment is rarely accomplished by a single microbial species. Instead, it relies on the synergistic activities of complex microbial networks or consortia asm.orgnih.govnih.gov.

In these networks, different microbial taxa perform specialized functions in a stepwise manner. For instance, in anaerobic estuarine sediments, the degradation of DEHP is achieved through the cooperation of different denitrifying proteobacteria asm.orgnih.govresearchgate.net. One group of bacteria, such as Acidovorax and Sedimenticola, may be responsible for the initial, rate-limiting hydrolysis of the ester side chains. Another group, like Aestuariibacter, then takes over to degrade the resulting phthalic acid asm.orgnih.govresearchgate.net. This division of labor allows for a more efficient and complete mineralization of the pollutant than any single strain could achieve alone. Artificially constructed consortia have also been shown to outperform individual strains in degrading phthalates nih.gov.

Environmental Factors Influencing Biodegradation Kinetics

The rate and efficiency of this compound biodegradation are significantly influenced by various environmental conditions. Optimizing these factors is key for effective bioremediation.

Table 2: Environmental Factors Affecting Phthalate Biodegradation This table is interactive and can be sorted by clicking on the headers.

| Factor | Influence and Optimal Conditions |

|---|---|

| Temperature | Microbial activity and enzyme kinetics are highly temperature-dependent. The optimal temperature for the degradation of long-chain phthalates by most identified strains is typically in the mesophilic range, around 30°C to 35°C nih.govmdpi.comnih.govtandfonline.comnih.gov. Degradation rates decrease significantly at lower or higher temperatures nih.gov. |

| pH | The pH of the environment affects microbial growth and enzyme stability. Most phthalate-degrading microbes thrive in conditions that are neutral to slightly alkaline. The optimal pH range is generally between 6.0 and 8.0 mdpi.comtandfonline.comnih.govnih.gov. Rhodococcus ruber YC-YT1, for instance, shows high degradation efficiency between pH 6.0 and 10.0 nih.gov. |

| Salinity | In marine or estuarine environments, salinity can impact microbial metabolism. While high salt content can inhibit some microorganisms, several halotolerant strains have been identified. Rhodococcus ruber YC-YT1 can tolerate NaCl concentrations up to 12% nih.govmdpi.com, and Ochrobactrum anthropi L1-W shows high tolerance up to 100 g/L nih.gov. |

| Nutrient Availability | The presence of essential nutrients (carbon, nitrogen, phosphorus) can affect degradation. In some cases, the addition of a supplementary carbon source can enhance microbial activity, while in others, microbes can use the phthalate as the sole source of carbon and energy nih.gov. |

| Bioavailability | High-molecular-weight phthalates have low water solubility, which limits their availability to microorganisms. The presence of surfactants can increase their solubility and enhance anaerobic degradation rates researchgate.net. |

Information regarding the environmental fate and transformation of this compound is not available in the public domain.

Comprehensive searches for scientific data pertaining to the environmental fate and transformation pathways of the chemical compound this compound did not yield specific research findings. While the compound is documented in chemical inventories and mentioned in broader environmental analyses of plasticizers, detailed studies on its microbial and abiotic degradation processes are not present in the available literature.

Consequently, it is not possible to provide specific data on the following topics for this compound:

Environmental Fate and Transformation Pathways:

The influence of temperature regimes, pH conditions, salinity, substrate concentration, and oxygen availability on its microbial degradation.

The role of biofilm formation and adsorption in its microbial degradation.

Abiotic Transformation Processes:

Specific photodegradation kinetics and pathways.

Research on the environmental behavior of phthalate esters tends to focus on more commonly used compounds such as Di(2-ethylhexyl) phthalate (DEHP). The specific degradation characteristics of asymmetrically substituted phthalates like this compound remain an area with limited published research.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific and detailed outline provided. The public scientific domain lacks sufficient research data on the specific environmental fate and transformation pathways of this compound to meaningfully address the requested subsections.

Research in this area is heavily concentrated on other, more commercially significant phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-hexyl phthalate (DHP) . While these are structurally related compounds, their environmental behaviors, including photolysis, hydrolysis, and transport dynamics, are not identical. Presenting data for DEHP or DHP as a substitute for this compound would be scientifically inaccurate and misleading.

For context, the available body of research on related phthalates indicates the following general principles, which cannot be directly extrapolated to this compound but illustrate the type of data that is currently lacking for it:

Photolysis and UV Irradiation: Studies on compounds like DEHP show that UV radiation can lead to its degradation. Photoaging of plastics containing DEHP has been shown to enhance its leaching and transformation into other products like mono(2-ethylhexyl) phthalate (MEHP), phthalic acid, and phthalic anhydride (B1165640) d-nb.info. The degradation mechanisms often involve processes like dealkylation, hydroxylation, and decarboxylation, influenced by environmental factors such as light intensity and the presence of other substances doaj.orgcabidigitallibrary.orge3s-conferences.orgresearchgate.net.

Hydrolysis: Phthalate esters are generally susceptible to hydrolysis, though the rates can be very slow under neutral pH conditions. The process typically involves the cleavage of the ester bonds to form a monoester and then phthalic acid researchgate.netnih.gov. For DEHP, hydrolysis is not considered a significant aquatic process under normal environmental conditions epa.gov.

Environmental Transport: The movement of phthalates in the environment is largely governed by their high hydrophobicity. Compounds like DEHP have a strong tendency to adsorb to soil and sediments, which limits their mobility and potential to leach into groundwater epa.govnih.gov. Sorption is heavily influenced by the organic carbon content of the sediment and soil bohrium.comepa.govnih.govnih.gov. Leaching is a primary mechanism by which phthalates are released from plastic materials into the environment ni.ac.rsnih.govnih.gov.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound in the available literature, the requested article cannot be constructed. Further research specifically targeting the environmental fate and transformation of this compound is needed before a scientifically accurate article meeting the provided outline can be written.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are paramount for the accurate analysis of this compound, ensuring its isolation from complex environmental matrices and minimizing interferences prior to instrumental analysis.

Solid–Liquid Extraction Approaches (e.g., Soxhlet, Ultrasonic Bath)

Solid-liquid extraction is a foundational technique for isolating phthalates from solid samples such as polymers, soils, and sediments.

Soxhlet Extraction: This is a classic and exhaustive extraction method. For instance, in the analysis of Polyvinyl chloride (PVC) materials, samples can be extracted for six hours using a Soxhlet apparatus with dichloromethane (B109758) as the solvent. researchgate.net The U.S. EPA Method 8061A, which targets phthalate esters, also employs Soxhlet extraction for solid matrices, recommending a solvent mixture of methylene (B1212753) chloride/acetone (1:1) or hexane (B92381)/acetone (1:1). epa.gov To prevent contamination, which is a significant issue in phthalate analysis, all glassware must be meticulously cleaned, and procedural blanks should be analyzed. epa.gov

Ultrasonic Extraction (Sonication): Ultrasonic extraction has emerged as a simpler, more rapid, and less solvent-intensive alternative to traditional Soxhlet extraction. acgpubs.org This technique uses ultrasonic waves to facilitate the penetration of solvents into the sample matrix. Studies comparing extraction methods for phthalates in plastics have shown that ultrasonic extraction can yield better recoveries (>80%) than some dissolution methods. acgpubs.org The efficiency of the extraction can be influenced by the choice of solvent, with toluene (B28343) and hexane being investigated for polymer matrices. acgpubs.org While ultrasonic extraction is often considered the simplest and least expensive method, its accuracy can sometimes be a limitation. researchgate.net

Table 1: Comparison of Solid-Liquid Extraction Methods for Phthalates

| Feature | Soxhlet Extraction | Ultrasonic Extraction (Sonication) |

| Principle | Continuous solid-liquid extraction using solvent reflux. | Use of ultrasonic frequency to disrupt sample matrix and enhance solvent penetration. acgpubs.org |

| Typical Solvents | Dichloromethane, Methylene chloride/acetone (1:1), Hexane/acetone (1:1). researchgate.netepa.gov | Toluene, Hexane, Dichloromethane. acgpubs.org |

| Advantages | Exhaustive extraction, well-established standard methods (e.g., EPA 8061A). researchgate.netepa.gov | Rapid, reduced solvent consumption, simpler procedure, high recoveries (>80%). acgpubs.org |

| Disadvantages | Time-consuming (e.g., 6+ hours), requires large volumes of solvent. researchgate.netepa.gov | Potentially lower accuracy compared to other methods. researchgate.net |

| Common Applications | PVC plastics, solid wastes, soils, sediments. researchgate.netepa.gov | Polymer materials, consumer products. acgpubs.orgresearchgate.net |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration of phthalates from liquid matrices, particularly aqueous samples. researchgate.netmdpi.com The method involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent) that retains the analytes of interest. The analytes are then eluted with a small volume of an appropriate solvent.

The selection of the sorbent is critical for achieving acceptable recovery for all target analytes. mdpi.com For phthalates, which are nonpolar compounds, retention is typically based on a reverse-phase mechanism. researchgate.netmdpi.com Common sorbents include C18-bonded silica (B1680970) and polymeric materials. mdpi.com One study found that a Florisil cartridge (1 g) with 5 mL of ethyl acetate (B1210297) as the eluting solvent provided good recoveries for several phthalates, ranging from 98.2% to 110.0%. elsevierpure.com The performance of SPE can also be affected by the sample's pH; for instance, a pH of 5 combined with a Sep-Pak C18 cartridge showed the best performance in one study. mdpi.com

Table 2: Overview of Solid-Phase Extraction (SPE) Protocols for Phthalate Analysis

| Parameter | Description | Example |

| Sorbent Type | The solid material in the cartridge that retains the analyte. Choice is based on analyte and matrix properties. | C18, Florisil, Polymeric Sorbents (e.g., Chromabond® HLB). mdpi.comelsevierpure.comresearchgate.net |

| Retention Mechanism | The primary interaction between the analyte and the sorbent. | Reverse Phase (RP) is the dominant mechanism for phthalates. mdpi.com |

| Eluting Solvent | A solvent used to desorb the analyte from the sorbent after sample loading. | Ethyl acetate, Acetonitrile. mdpi.comelsevierpure.com |

| Sample Matrix | The type of sample being analyzed. | Bottled water, beverages, environmental water samples. mdpi.commdpi.comelsevierpure.com |

| Performance | Key metrics used to evaluate the method's effectiveness. | Recoveries: 97.99–100.56% (water), 97.93–100.23% (beverage); LOD: 0.025-0.05 mg/L. mdpi.comelsevierpure.com |

Liquid–Liquid Extraction Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. bezpecnostpotravin.cz For non-fatty liquid samples such as water and beverages, LLE is a preferred technique, often followed by direct analysis without further cleanup. bezpecnostpotravin.cz Common extraction solvents include n-hexane, chloroform, and dichloromethane. bezpecnostpotravin.cz

A prominent example is the procedure outlined in the CPSC Test Method CPSC-CH-C1001-09.3 for consumer products. gcms.cz This method involves dissolving a sample in tetrahydrofuran (B95107) (THF), precipitating any PVC polymer with hexane, filtering the solution, and diluting the extract with cyclohexane (B81311) before GC-MS analysis. gcms.cz This manual LLE procedure has been successfully automated, demonstrating high precision with relative standard deviations (RSDs) ranging from 1.9% to 5.5%. gcms.cz

A variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. researchgate.net This approach is noted for its simplicity, speed, low cost, and high enrichment factor. researchgate.net

Table 3: Comparison of Liquid-Liquid Extraction (LLE) Methodologies

| Method | Principle | Solvents | Key Features |

| Conventional LLE | Partitioning of analytes between the aqueous sample and an immiscible organic solvent. bezpecnostpotravin.cz | n-Hexane, Dichloromethane, Chloroform, n-Heptane. bezpecnostpotravin.cz | Suitable for non-fatty liquid samples; may not require further cleanup. bezpecnostpotravin.cz |

| Automated LLE (CPSC Method) | Automated dissolution, precipitation, filtration, and dilution sequence. gcms.cz | Tetrahydrofuran (THF), Hexane, Cyclohexane. gcms.cz | High precision (RSDs 1.9-5.5%), streamlined workflow. gcms.cz |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the aqueous sample, forming a cloudy solution. researchgate.net | Various, depending on application. | Rapid, low solvent usage, high enrichment factor. researchgate.net |

Thermodesorption and Microextraction by Packed Sorbent (MEPS) Applications

Thermodesorption (TD): Thermal desorption is an efficient, solvent-free technique for extracting volatile and semi-volatile organic compounds, including phthalates, from air samples onto a sorbent tube, followed by thermal release of the analytes directly into a gas chromatograph. nih.gov A TD-GC-MS method has been developed for analyzing phthalates in the gas phase of air samples, involving sampling 1.5 L of air onto a Tenax TA sorbent tube. nih.gov The method demonstrates good repeatability, with RSD values below 15%. nih.gov TD can also be used for analyzing phthalates in solid matrices like edible oils by heating the sample to volatilize the analytes in a controlled manner. frontier-lab.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE, integrating the sorbent directly into a syringe needle. nih.gov This technique is simple, rapid, and significantly reduces the amount of sample and solvent required. nih.gov A MEPS method has been developed for five phthalates using a C18-packed sorbent. The optimal conditions involved 15 extraction cycles, using water as a washing solvent and eluting the analytes with 3 x 10 µL of ethyl acetate. nih.gov The method achieved low limits of detection (0.003-0.015 ng/mL) and high recoveries (92.35-98.90% for cold drinks). nih.gov

Table 4: Overview of Thermodesorption and MEPS for Phthalate Analysis

| Technique | Principle | Sample Type | Key Parameters & Performance |

| Thermodesorption (TD) | Analytes are trapped on a sorbent and then thermally released for GC analysis. nih.gov | Air (gas phase), Edible Oils. nih.govfrontier-lab.com | Sorbent: Tenax TA; Repeatability (RSD): <15%; MQLs: 0.007 µg/m³ to 6.7 µg/m³. nih.gov |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE with sorbent packed in a syringe. nih.gov | Cold Drinks, Cosmetics. nih.gov | Sorbent: C18; Eluent: Ethyl Acetate; LOD: 0.003-0.015 ng/mL; Recoveries: 92.35-98.90%. nih.gov |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from other compounds in the extract before detection and quantification.

Gas Chromatography (GC) Systems

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the predominant analytical technique for the determination of phthalates. gcms.czrestek.com It offers high resolution, speed, and the structural information provided by MS is invaluable for confident identification. gcms.czrestek.com

The choice of the GC column (stationary phase) is critical for separating structurally similar phthalates. gcms.czrestek.com Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which makes chromatographic separation essential for accurate quantification of co-eluting isomers or related compounds. restek.com A comparative study of seven different stationary phases found that Rtx-440 and Rxi-XLB columns provided the best resolution for a complex mixture of 37 phthalates, which included n-Hexyl decyl phthalate. gcms.cz

Typical GC system parameters are optimized to achieve good separation in a reasonable time. For example, EPA Method 8061A suggests an injector temperature of 250°C and a detector temperature of 320°C, with a temperature program starting at 150°C. epa.gov While helium has traditionally been the carrier gas of choice, hydrogen can also be used effectively for GC-MS analysis of phthalates, with studies showing detection down to 1 ppm. peakscientific.com

Table 5: Recommended GC Columns for Phthalate Separation

| Stationary Phase | Column Type | Performance Highlights | Reference |

| Rtx-440 | Mid-polarity proprietary phase | Excellent resolution for complex phthalate mixtures. | gcms.czrestek.com |

| Rxi-XLB | Low-polarity arylene-modified phase | Excellent resolution, different co-elution patterns than Rtx-440. | gcms.czrestek.com |

| Rxi-5ms | Low-polarity 5% diphenyl / 95% dimethyl polysiloxane | Commonly used, good general-purpose column. | gcms.czrestek.com |

| DB-5 | 5% Phenyl-methylpolysiloxane | Standard column used in EPA methods. | epa.gov |

Optimization of GC Stationary Phases for Phthalate Analysis

The separation of complex mixtures of phthalates, including this compound, by gas chromatography (GC) is highly dependent on the choice of the stationary phase. gcms.cz The structural similarities among phthalates present a significant analytical challenge, as many produce a common base peak ion at m/z 149, making the identification and quantification of coeluting compounds difficult. gcms.cz Therefore, selecting a GC column that provides optimal chromatographic separation is paramount.

A comparative study of seven commonly used GC stationary phases—Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2—has been conducted to determine the most effective options for phthalate analysis. gcms.czrestek.com The evaluation, facilitated by GC modeling software, aimed to optimize parameters such as carrier gas, flow rate, and temperature program to achieve the shortest analysis time while maintaining good resolution. gcms.czrestek.com

The following table displays the retention times for n-Hexyl decyl phthalate on various stationary phases, as predicted by Pro EZGC modeling software. This data illustrates the differing selectivity of each phase.

| Stationary Phase | Retention Time (min) |

| Rtx-440 | 29.748 |

| Rxi-XLB | 26.878 |

| Rxi-5ms | 30.788 |

| Rtx-50 | 30.450 |

| Rxi-35Sil MS | 24.994 |

| Rtx-CLPesticides | 28.566 |

| Rtx-CLPesticides2 | - |

| Data sourced from a comparative study of GC stationary phase performance. gcms.czrestek.com |

Liquid Chromatography (LC) Systems

Liquid chromatography systems, particularly when coupled with mass spectrometry, offer robust and sensitive methods for the analysis of phthalates in diverse and complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the determination of phthalates. govst.edu HPLC is routinely used for both qualitative and quantitative analysis in various fields, including environmental and consumer product testing. govst.edu Reversed-phase chromatography, often utilizing a C18 column, is a common approach for separating phthalate esters. govst.eduscioninstruments.comnih.govnih.gov

HPLC methods have been developed for the analysis of phthalates in a range of products, including cosmetics and drinking water. scioninstruments.comnih.gov For instance, a method for identifying Di(2-ethylhexyl) phthalate (DEHP) in drinking water utilized a SCION LC 6000 system with a C18 reversed-phase column and a Diode Array Detector (DAD). scioninstruments.com Similarly, a validated HPLC method for determining five common phthalates in cosmetic products employed a reverse-phase ACE-5 C18 column with a gradient mobile phase of 5 mM KH2PO4 and acetonitrile. nih.gov

UPLC systems, which use smaller particle size columns, offer advantages in terms of speed and resolution. An UPLC method coupled to a tandem quadrupole mass spectrometer allowed for the separation of phthalates on a reversed-phase column in just 11 minutes. This highlights the efficiency of UPLC for rapid screening. UPLC-MS/MS methods have been successfully developed to analyze phthalates and their metabolites in various biological and environmental samples, demonstrating high sensitivity and reliability. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound, providing the necessary sensitivity and selectivity to analyze this compound in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used, simple, fast, and inexpensive technique for phthalate analysis. gcms.czrestek.com The mass spectral information provided by MS makes it a powerful platform for the determination of these compounds. gcms.czrestek.com However, the structural similarity among phthalates can pose a challenge in MS identification and quantification, as many share a common base peak ion at m/z 149. gcms.czoregonstate.edu This makes good chromatographic separation essential to avoid misidentification of coeluting phthalates. gcms.cz

GC-MS methods have been developed for the quantification of a wide range of phthalates in various matrices, including passive sampling devices and edible oils. oregonstate.edunih.gov For instance, a selective ion monitoring (SIM) GC-MS method was established to quantify 29 phthalates and two replacements. nih.gov The use of SIM mode enhances sensitivity for detecting low levels of phthalate esters. thermofisher.com Tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces matrix interference, which is particularly beneficial for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for phthalate analysis due to its high sensitivity, selectivity, and applicability to a wide range of matrices without the need for derivatization. s4science.at This technique has been successfully applied to the analysis of phthalates in food, beverages, and biological samples like human hair. s4science.atnih.govmdpi.com

UPLC-MS/MS methods, in particular, offer rapid and accurate analysis. nih.gov A validated UPLC-MS/MS method was developed for the pharmacokinetic study of DEHP in rats, demonstrating the suitability of this technique for analyzing plasma samples. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for highly selective and sensitive quantification of target analytes. s4science.atsciex.com For example, an LC-MS/MS method for analyzing 10 phthalates was developed on a QSight™ 220 Triple Quadrupole Mass Spectrometer, providing a fast and reproducible solution with a total run time of 10 minutes. s4science.at The optimized MRM parameters for various phthalates enable accurate quantification even at low concentrations. s4science.at

The following table provides an example of MRM parameters used for the analysis of several common phthalates, illustrating the transitions monitored for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Dimethyl phthalate (DMP) | 195.0 | 163.0 | 133.0 |

| Diethyl phthalate (DEP) | 223.0 | 177.0 | 149.0 |

| Dibutyl phthalate (DBP) | 279.0 | 149.0 | 205.0 |

| Benzyl butyl phthalate (BBP) | 313.0 | 149.0 | 91.0 |

| Di(2-ethylhexyl) phthalate (DEHP) | 391.0 | 149.0 | 167.0 |

| Di-n-octyl phthalate (DNOP) | 391.0 | 149.0 | 279.0 |

| Data sourced from a rapid LC/MS/MS analysis method. s4science.at |

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of phthalates, offering high mass accuracy and resolution that are critical for differentiating between isomeric compounds. nih.govnih.gov HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) and Orbitrap-based systems, provide ion measurements with mass deviations of less than 5 ppm, which allows for the determination of the elemental composition of ions and their fragments. nih.govthermofisher.com

This capability is particularly important for phthalate analysis, where numerous isomers exist that cannot be distinguished by low-resolution mass spectrometry alone. sciex.com For example, the differentiation of critical isomers can be achieved using techniques like Differential Mobility Spectrometry (DMS), available with some advanced MS systems. sciex.com The high resolving power of HRMS, which can exceed 10,000 Full-Width at Half-Maximum (FWHM), facilitates the separation of molecular features with very similar mass-to-charge ratios. nih.govnih.gov

The application of HRMS in GC-MS, specifically using a hybrid quadrupole-Orbitrap mass spectrometer, has been evaluated for the accurate quantitative analysis of phthalates in complex matrices like wine. thermofisher.com The QExactive GC Orbitrap MS provides a mass resolving power of up to 120,000 (at m/z 200), enabling highly accurate mass measurements and the detection of trace compounds in the presence of significant matrix components. thermofisher.com This level of performance is essential for confident identification and differentiation of phthalate isomers in environmental samples.

Environmental Remediation Strategies for Decyl Hexyl Phthalate Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous substances into less toxic compounds. This approach is considered a cost-effective and environmentally friendly alternative to conventional physicochemical treatments.

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade decyl hexyl phthalate (B1215562). These microorganisms utilize the phthalate as a source of carbon and energy, breaking it down through enzymatic processes.

Several bacterial strains have been identified as effective degraders of decyl hexyl phthalate. For instance, a saline soil bacteria (SSB)-consortium demonstrated the ability to remove 98.25% of an initial 500 mg L-1 concentration of di(2-ethylhexyl) phthalate (DEHP) in 168 hours at 31°C and pH 7.0 nih.gov. The degradation followed a first-order kinetic model with a half-life of 29.8 hours nih.gov. Another study isolated Lysinibacillus xylanilyticus from landfill soil, which showed optimal degradation at pH 8.5 and a temperature of 10.5°C researchgate.net. The bacterial strain Ochrobactrum anthropi L1-W was capable of degrading 98.7% of an initial DEHP concentration of 200 mg/L within 72 hours, with optimal conditions being 30°C and pH 6 nih.gov. Similarly, Rhodococcus ruber YC-YT1, isolated from marine plastic debris, completely degraded 100 mg/L of DEHP within three days at a pH of 7.0 and a temperature of 30°C researchgate.net.

Fungal species also play a crucial role in the bioremediation of this compound. A study investigating various microorganisms found that the fungi Aspergillus niger and Penicillium exhibited optimal degradation of DEHP at a pH of 5.0 and a temperature of 30°C. Within 60 hours, Aspergillus niger achieved a degradation rate of 68.75%.

| Microorganism | Contaminated Medium | Initial Concentration | Degradation Efficiency | Time | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|

| SSB-Consortium | Aqueous | 500 mg L-1 | 98.25% | 168 hours | 7.0 | 31 |

| Lysinibacillus xylanilyticus | Aqueous (MSM) | Not Specified | Not Specified | Not Specified | 8.5 | 10.5 |

| Ochrobactrum anthropi L1-W | Aqueous | 200 mg L-1 | 98.7% | 72 hours | 6.0 | 30 |

| Rhodococcus ruber YC-YT1 | Aqueous | 100 mg L-1 | 100% | 72 hours | 7.0 | 30 |

| Aspergillus niger | Aqueous | Not Specified | 68.75% | 60 hours | 5.0 | 30 |

| Penicillium sp. | Aqueous | Not Specified | Not Specified | Not Specified | 5.0 | 30 |

Bioreactors provide controlled environments for optimizing microbial activity and enhancing the efficiency of pollutant degradation. Membrane bioreactors (MBRs), which combine a biological degradation process with membrane filtration, have shown promise for the treatment of wastewater contaminated with this compound.

In a study using a submerged membrane bioreactor, removal efficiencies for DEHP ranged from 91% to 98% under operating conditions of a hydraulic retention time (HRT) of 4 and 6 hours and a sludge retention time (SRT) of 140 days. The concentration of sludge was found to be a key factor, with adsorption being the primary removal mechanism. Another laboratory-scale MBR study investigated the removal of DEHP under varying HRTs (24 and 36 hours) and biomass concentrations. The maximum removal efficiency of DEHP was 29% at an HRT of 36 hours. Mass balance analysis indicated that adsorption played a more significant role in DEHP removal than filtration or microbiological processes in this particular MBR setup.

| Bioreactor Type | Hydraulic Retention Time (HRT) | Sludge Retention Time (SRT) | Removal Efficiency | Key Findings |

|---|---|---|---|---|

| Submerged Membrane Bioreactor | 4 and 6 hours | 140 days | 91% - 98% | Adsorption is the main removal mechanism; sludge concentration is a pivotal factor. |

| Lab-Scale Membrane Bioreactor | 24 and 36 hours | Not Specified | Up to 29% | Higher HRT led to more efficient removal; adsorption was the dominant removal process. |

The efficiency of bioremediation is significantly influenced by various environmental and operational parameters. Optimizing these factors is crucial for achieving high degradation rates and complete removal of the contaminant.

Key parameters that affect the bioremediation of this compound include pH, temperature, hydraulic retention time (HRT), and biomass concentration. Studies have shown that fungi tend to degrade DEHP more effectively in acidic conditions (optimal pH of 5.0), while bacteria perform better in neutral to alkaline environments (optimal pH of 7.0). The optimal temperature for the degradation of DEHP by several tested microorganisms, including both fungi and bacteria, was found to be around 30°C.

In bioreactor systems, HRT and biomass concentration are critical operational parameters. Research on MBRs has indicated that a longer HRT can lead to more efficient removal of DEHP. For instance, an HRT of 36 hours was more effective than 24 hours. Similarly, a higher concentration of mixed liquor suspended solids (MLSS), which represents the biomass concentration, can achieve a higher removal efficiency at the same HRT. In a study on an anaerobic-anoxic-aerobic activated sludge system, increasing the sludge retention time (SRT) from 10 to 15 and 25 days enhanced DEHP removal efficiency from 88% to over 96%. The optimal HRT and SRT for both nutrient and DEHP removal were determined to be 8 hours and 15 days, respectively.

| Parameter | Optimal Value/Range | Microorganism/System | Reference |

|---|---|---|---|

| pH | 5.0 | Fungi (Aspergillus niger, Penicillium) | |

| pH | 7.0 | Bacteria (Escherichia coli, Bacillus subtilis) | |

| Temperature | 30°C | Various bacteria and fungi | researchgate.net |

| Hydraulic Retention Time (HRT) | 36 hours | Membrane Bioreactor | |

| Hydraulic Retention Time (HRT) | 8 hours | Anaerobic-Anoxic-Aerobic Activated Sludge System | |

| Biomass Concentration (MLSS) | Higher concentrations lead to better removal | Membrane Bioreactor | |

| Sludge Retention Time (SRT) | 15 days | Anaerobic-Anoxic-Aerobic Activated Sludge System |

Abiotic Remediation Technologies

Abiotic remediation technologies employ chemical and physical processes to degrade or remove contaminants from the environment. These methods are often faster than bioremediation but can be more costly and energy-intensive.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Photodegradation-based AOPs, such as UV/TiO₂ and photo-Fenton processes, have been investigated for the degradation of this compound.

In a study on the photocatalytic degradation of DEHP using titanium dioxide (TiO₂), complete removal was achieved after 150 minutes of irradiation. The degradation process was found to follow first-order reaction kinetics. The Fenton process, which involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has also been evaluated for DEHP degradation. One study reported a maximum removal of 10% of DEHP in 60 minutes using the Fenton reaction alone. However, when combined with UV light (photo-Fenton) and TiO₂, the degradation increased to approximately 35% in the same timeframe. The optimal pH for the Fenton and photo-Fenton degradation of DEHP was found to be 3.

| Technology | Conditions | Removal Efficiency | Time |

|---|---|---|---|

| UV/TiO₂ Photocatalysis | Not Specified | 100% | 150 minutes |

| Fenton Process | pH 3, Molar ratio [H₂O₂:Fe²⁺:DEHP] 10:5:1 | 10% | 60 minutes |

| Photo-Fenton with TiO₂ | UV light, 150 mg/L TiO₂ | ~35% | 60 minutes |

Subcritical water extraction (SWE) is an environmentally friendly technology that uses water at elevated temperatures (100-374°C) and pressures to extract organic pollutants from solid matrices like soil. Under these conditions, the polarity of water decreases, making it an effective solvent for non-polar and moderately polar organic compounds such as phthalates.

While specific studies focusing solely on the subcritical water extraction of this compound from soil are limited in the available literature, research on the remediation of phthalate ester-contaminated soil in general has been conducted. The principles of SWE suggest its potential applicability for this compound due to its organic nature. For instance, studies on the extraction of other non-polar organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), have shown high recovery percentages from contaminated soils using subcritical water. The addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) can further enhance the extraction efficiency for non-polar organics. The operational parameters, such as temperature, pressure, and extraction time, would need to be optimized specifically for this compound to ensure effective decontamination of soil.

Integrated Remediation Frameworks for this compound Contamination

The remediation of sites contaminated with this compound, a high-molecular-weight phthalate ester, presents significant challenges due to its hydrophobicity and persistence in the environment. A singular remediation approach often proves insufficient for achieving adequate cleanup levels. Consequently, integrated remediation frameworks that combine multiple treatment technologies are emerging as a more effective strategy. These frameworks leverage the synergistic effects of physical, chemical, and biological processes to enhance the degradation and removal of this compound from contaminated soil and water.

The core principle behind integrated frameworks is to use one technology to overcome the limitations of another. For instance, a physical or chemical process might be employed to increase the bioavailability of this compound, thereby making it more accessible to microbial degradation. This multi-pronged approach can lead to faster, more complete, and more cost-effective remediation outcomes compared to standalone methods.

Synergistic Effects of Combined Technologies

Research into the remediation of high-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), which shares characteristics with this compound, has demonstrated the benefits of combining different remediation techniques. The integration of biological and chemical processes, in particular, has shown considerable promise.

Bioremediation and Chemical Oxidation: The combination of bioremediation with advanced oxidation processes (AOPs) like Fenton's reagent or ozonation can significantly enhance the degradation of persistent organic pollutants. iwaponline.comnih.gov Chemical oxidation can break down the complex structure of high-molecular-weight phthalates into smaller, more biodegradable molecules. iwaponline.com These intermediates are then more readily metabolized by microorganisms. This sequential process can overcome the slow degradation rates often associated with the bioremediation of large and complex molecules.

Phytoremediation and Microbial Degradation: The synergistic relationship between plants and microorganisms can be harnessed for the remediation of phthalate-contaminated soil. researchgate.net Plants can help to improve soil conditions and stimulate microbial activity in the rhizosphere (the soil region directly influenced by root secretions). Certain plants can also take up and accumulate phthalates, a process known as phytoextraction. The microbial communities in the rhizosphere, which are often more diverse and active than in bulk soil, can then contribute to the degradation of the phthalates. Studies have shown that the presence of plants can significantly increase the degradation efficiency of DEHP in soil. researchgate.net

Enhanced Bioremediation with Physical Processes: Physical methods can be integrated with bioremediation to improve its effectiveness. For example, the electrokinetic process can be used to mobilize and transport phthalates in low-permeability soils, making them more available to microorganisms. nih.gov The application of an electric field can also enhance the growth and activity of indigenous microorganisms, further boosting the degradation of the contaminants. nih.gov

Case Studies and Performance Data

While specific case studies on the integrated remediation of this compound are limited, research on analogous high-molecular-weight phthalates provides valuable insights into the potential efficacy of these frameworks.

One study on the treatment of wastewater containing a mixture of phthalates, including DEHP, demonstrated the high efficiency of a coupled photobiological system. The system achieved a removal efficiency of 99.6% for DEHP, which was significantly higher than the 76.2% achieved by the photoreactor system alone. mdpi.com This highlights the synergistic effect of combining photocatalysis with biological degradation.

Another study evaluated the effectiveness of enhanced bioremediation coupled with an electrokinetic process for removing phthalate esters from river sediment. nih.gov The integrated approach not to only enhanced the desorption of phthalates from sediment particles but also stimulated the growth of indigenous degrading microorganisms, leading to improved removal of the contaminants. nih.gov

The table below presents a summary of performance data from studies on the integrated remediation of high-molecular-weight phthalates, which can be considered indicative of the potential performance for this compound.

| Remediation Strategy | Target Phthalate(s) | Initial Concentration | Removal Efficiency (%) | Study Reference |

| Coupled Photobiological System | DEHP, DBP, DMP | 50 mg/L | 99.6% (DEHP) | mdpi.com |

| Plant-Assisted Biodegradation (Leaf Mustard) | DEHP | 50 mg kg⁻¹ | 68-78% | researchgate.net |

| Enhanced Bioremediation with Electrokinetics | Phthalate Esters | Not specified | Enhanced Removal | nih.gov |

| Bioremediation with Chemical Oxidation (Photo-Fenton) | Phthalate Esters | 10-35 mg/L | 73.1% | mdpi.com |

Design and Implementation of Integrated Frameworks

The successful design and implementation of an integrated remediation framework for this compound contamination require a thorough understanding of the site-specific conditions. Key factors to consider include:

Contaminant Concentration and Distribution: The initial concentration and spatial distribution of this compound will influence the choice of technologies and the duration of the remediation effort.

Soil and Groundwater Characteristics: Soil type, pH, organic matter content, and groundwater flow velocity can all impact the performance of different remediation technologies.

Indigenous Microbial Population: The presence and activity of indigenous microorganisms capable of degrading phthalates are crucial for the success of bioremediation-based approaches.

A phased or sequential application of technologies is often the most effective approach. For example, a chemical oxidation step could be used initially to reduce the bulk of the contamination, followed by a longer-term bioremediation or phytoremediation phase to address the residual contamination and achieve the desired cleanup goals. Continuous monitoring of the contaminant levels and the performance of the integrated system is essential for optimizing the remediation process.

Q & A

Q. What analytical techniques are most effective for quantifying Decyl hexyl phthalate (DnHexP) in environmental samples?

DnHexP can be detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its molecular weight (390.5561 g/mol) and ester functional groups. For calibration, prepare standards in hexane at concentrations like 100 µg/mL (as referenced in analytical protocols) and use isotope-labeled internal standards to correct for matrix effects . Ensure method validation includes recovery rates (70–120%) and limits of detection (LOD) below 0.1 µg/g for dust or biological matrices.

Q. How should researchers safely handle and store DnHexP in laboratory settings?

Follow strict safety protocols: store DnHexP in sealed containers in ventilated areas to prevent inhalation or skin contact. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. For spills, evacuate non-essential personnel, contain the area with inert absorbents, and dispose of waste via approved facilities to avoid environmental release .

Q. What are the primary sources of DnHexP contamination in indoor environments?

DnHexP is commonly found in house dust as a degradation product of flexible plastics, vinyl flooring, and consumer products. Prioritize sampling in high-traffic indoor areas using vacuum dust collection followed by Soxhlet extraction with hexane/acetone mixtures. Cross-reference literature databases (Scopus, PubMed) with keywords like "phthalates," "house dust," and "exposure" to identify contamination hotspots .

Advanced Research Questions

Q. How can conflicting data on DnHexP’s endocrine-disrupting effects be resolved?

Discrepancies often arise from variations in model systems (in vivo vs. in vitro) or exposure doses. Design studies using human cell lines (e.g., HepG2 or MCF-7) with controlled dosing (0.1–100 µM) and compare outcomes against epidemiological data. Apply Bayesian meta-analysis to weigh studies by sample size and methodological rigor, particularly those measuring urinary metabolites like MnHexP .

Q. What experimental strategies mitigate matrix interference when analyzing DnHexP in biological fluids?

Use solid-phase extraction (SPE) with C18 cartridges to isolate DnHexP from urine or serum. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate DnHexP from co-eluting lipids. Validate with spike-recovery experiments and cross-check against certified reference materials (CRMs) to ensure accuracy .

Q. How does DnHexP’s environmental persistence compare to other phthalates like DEHP or DINP?

Conduct comparative degradation studies under UV light or microbial action. Measure half-lives in simulated environments (e.g., water, soil) using GC-MS. DnHexP’s longer alkyl chains may reduce volatility but increase adsorption to organic matter compared to DEHP. Cite regulatory guidelines (e.g., EU RoHS) to contextualize persistence thresholds .

Q. What methodologies identify DnHexP’s degradation products in aquatic systems?

Employ high-resolution mass spectrometry (HRMS) to detect metabolites like phthalic acid or monoesters. Use zebrafish or Daphnia magna models to assess bioaccumulation potential. Pair with toxicity assays (e.g., LC50) to evaluate ecological risks .

Methodological Notes

- Data Contradiction Analysis : Use funnel plots or sensitivity analyses to address publication bias in toxicity studies .

- Regulatory Compliance : Screen materials for DnHexP using AFIRM RSL-compliant testing protocols and supplier certifications .

- Experimental Reproducibility : Document all procedures in line with ISO/IEC 17025 standards, including batch-specific details of solvents and columns .

Retrosynthesis Analysis